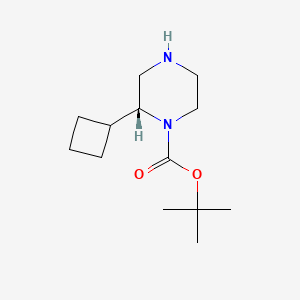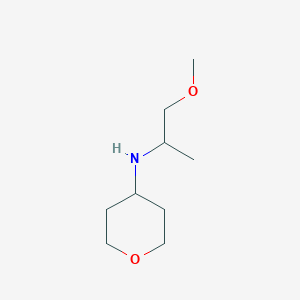![molecular formula C10H9ClN2S B15277700 4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a cyclobutyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which undergoes a series of reactions including condensation with formamidine acetate, cyclization, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the chlorine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted thieno[3,2-d]pyrimidine derivative.
Applications De Recherche Scientifique
4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine exerts its effects involves binding to specific molecular targets such as kinases. This binding inhibits the activity of these enzymes, which are crucial for cell signaling pathways involved in cell growth and proliferation . The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substituents and specific positions of the chlorine atom.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness
4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group at the 6-position and chlorine atom at the 4-position make it a valuable scaffold for developing new therapeutic agents with potentially improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
4-chloro-6-cyclobutylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c11-10-9-7(12-5-13-10)4-8(14-9)6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
ZPAUMDVJYRWDBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


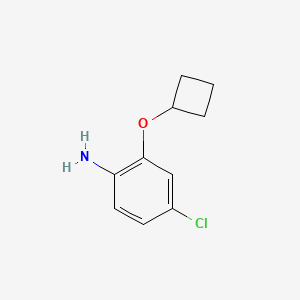
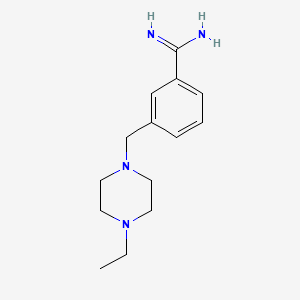


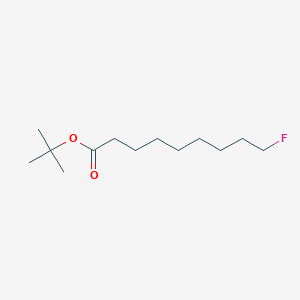

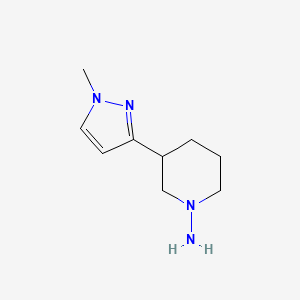



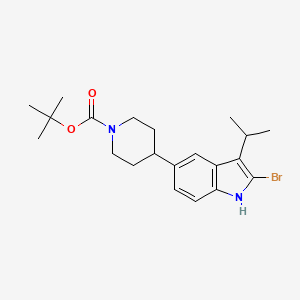
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
